Compound Description: SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide) is a potent and selective P2Y12 receptor antagonist. [] It was developed as a potential backup for clopidogrel and exhibits potent in vivo antiplatelet and antithrombotic activities. []
Compound Description: This copper(II) complex incorporates 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid as a ligand. [] The complex exhibits intriguing bioactivity, acting as an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.51 μM. [] Additionally, it demonstrates antiproliferative effects against MCF7 human breast cancer cells comparable to cisplatin. []
Compound Description: This compound, with the molecular formula C17H18F6N6O, represents a pyrazole derivative containing trifluoromethyl and piperidine substituents. [] While its biological activity is not explicitly mentioned in the provided abstract, its structural features suggest potential applications in medicinal chemistry.
Compound Description: This oxazolidinone compound, particularly its phosphate derivative, exhibits significant antimicrobial activity. [] It demonstrates enhanced safety compared to linezolid and shows promise as a novel antimicrobial agent. []
Compound Description:Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. [] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and has received IND approval from the NMPA. [, ]
Compound Description:BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] It exhibits improved ADME properties compared to its predecessor, BMS-536924, and demonstrates in vivo efficacy in multiple xenograft models. []
Compound Description:This compound belongs to a series of pyridine-3-carboxamide inhibitors designed to target DNA gyrase and DNA topoisomerase IV, exhibiting promising antibacterial properties. []
Compound Description:AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar potency against MET kinase activity, favorable pharmacokinetic properties, and demonstrates robust tumor growth inhibition in a MET-dependent mouse model. []
Compound Description:TAS-116 acts as a potent, selective, and orally bioavailable inhibitor of heat shock protein 90 (HSP90), a promising target for cancer therapy. [, ] It exhibits selectivity for HSP90α and HSP90β and demonstrates potent antitumor effects in vivo. [, ]
Compound Description: This series of amide derivatives was synthesized and evaluated for antibacterial activity. [] The compounds were designed around a central imidazole core with various substituents.
Compound Description:This series of pyrazole-containing compounds was synthesized and investigated for their antioxidant activities. [] Several derivatives demonstrated significant radical scavenging capabilities.
Compound Description:GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It displays antifibrotic activity in preclinical models, indicating its potential therapeutic use in fibrotic diseases. []
Compound Description: This compound is an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide. [] Its structure is characterized by a conjugated system extending from the pyrazoline ring through the amidine moiety and the carbonyl group. []
Compound Description: This copper(II) complex, synthesized with a novel pyrazolylpyrimidine ligand, exhibits an interesting phenomenon of concomitant polymorphism, crystallizing in three differently colored forms (green, emerald green, and orange). [] The color variations are attributed to differences in π-π stacking interactions between the molecules in the crystal lattice. []
Tris(3-methyl-1H-pyrazol-1-yl)methane
Compound Description: This compound consists of three methylpyrazole units linked to a central methane carbon. [] It exhibits a propeller-like conformation in its crystal structure, with no strong intermolecular interactions. []
Compound Description: This pyrazolylpyrimidine derivative exhibited the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L., a common weed species. [] Its potent herbicidal activity highlights the potential agricultural applications of such compounds. []
Compound Description: This pyridylpyrazole derivative, synthesized via a condensation reaction, has been structurally characterized and investigated for its biological activity. [] It demonstrates significant antioxidant activity, attributed to its hydrogen atom donating capability. []
Compound Description:This compound is an analog of TAS-116, also a potent and selective inhibitor of heat shock protein 90 (HSP90). [, ] This analog was co-crystallized with the N-terminal domain of Hsp90-alpha to elucidate the binding interactions. []
3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide
Compound Description:This compound, a pyrazole derivative with a propanamide substituent, is highlighted for its potential herbicidal and fungicidal activities. [] It has been structurally characterized and its crystal structure reveals intermolecular interactions contributing to its solid-state packing. []
Compound Description:This compound is a pyrazole-containing isoquinoline derivative synthesized and evaluated for its inhibitory potency against specific kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Compound Description:This compound is a salt formed unexpectedly during an attempted complexation reaction. [] Its structure consists of a diprotonated cationic species, with a sulfate counterion and a methanol solvate. []
Compound Description: This polyheterocyclic compound was synthesized through a multi-step process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
Compound Description: This series of tetrahydropyridine (THP) derivatives was synthesized and investigated for their anti-inflammatory activity. [] The sulfonamide-substituted THPs, in particular, exhibited promising results in reducing nitric oxide production and attenuating the release of pro-inflammatory cytokines. []
Compound Description:This compound, a pyrazoline derivative, forms a monohydrate and exhibits a specific spatial arrangement of its aromatic rings. [] It forms hydrogen-bonded chains in its crystal structure, further stabilized by π-π stacking interactions. []
Compound Description:This compound is characterized by a pyrazole ring conjugated with a benzenesulfonamide moiety. [] Its crystal structure reveals intra- and intermolecular hydrogen bonding interactions, contributing to its solid-state packing. []
Compound Description:PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It demonstrates potent activity against common EGFR mutations and is currently under investigation in phase I clinical trials for mutant EGFR-driven NSCLC. []
Compound Description:This pyrazole derivative contains a furan ring and exhibits a chiral center. [] Its crystal structure reveals a disordered furan ring and intermolecular hydrogen bonding interactions. []
Compound Description: This compound is a complex organic molecule featuring a pyrazole ring with various substituents, including a thiadiazole ring and a triazine ring. [] It forms a co-crystal with 1-methylpyrrolidin-2-one (NMP) and water. []
Compound Description: This compound is a pyrazoline derivative containing a trifluoromethyl group and a hydroxyphenyl substituent. [] Its crystal structure reveals intramolecular hydrogen bonding and π-π interactions contributing to its packing arrangement. []
Compound Description: This compound represents a novel glycine transporter 1 (GlyT1) inhibitor designed through the superposition of different chemical scaffolds. [] It exhibits potent GlyT1 inhibitory activity and shows promise for treating schizophrenia without undesirable central nervous system side effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.